4-Monodesmethyl Tetracycine
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Overview
Description
4-Monodesmethyl Tetracycine is a chemical compound with the molecular formula C21H22N2O8 and a molecular weight of 430.413. It is a derivative of tetracycline, a broad-spectrum antibiotic known for its effectiveness against a variety of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Monodesmethyl Tetracycine typically involves the selective demethylation of tetracycline. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Monodesmethyl Tetracycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
4-Monodesmethyl Tetracycine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of tetracycline derivatives.
Biology: Employed in studies related to bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Monodesmethyl Tetracycine involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the association of aminoacyl-tRNA with the ribosomal acceptor site. This action inhibits the elongation of the peptide chain, ultimately leading to the inhibition of bacterial growth . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound with a broader spectrum of activity.
Doxycycline: A more potent derivative with better pharmacokinetic properties.
Minocycline: Known for its enhanced lipid solubility and tissue penetration.
Uniqueness
4-Monodesmethyl Tetracycine is unique due to its selective demethylation, which can result in different pharmacological properties compared to its parent compound, tetracycline. This selective modification can lead to variations in antibacterial activity, resistance profiles, and potential therapeutic applications .
Biological Activity
4-Monodesmethyl Tetracycline (4-MDT) is a derivative of tetracycline antibiotics, known for its significant biological activity against a variety of bacterial infections. Understanding its mechanism of action, efficacy, and clinical implications is crucial for its application in medical treatment.
4-MDT exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. This is achieved through binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site. Consequently, this inhibition disrupts the translation process, leading to a cessation of bacterial growth and replication .
Biological Activity
The biological activity of 4-MDT can be summarized in the following key areas:
- Antimicrobial Spectrum : 4-MDT demonstrates efficacy against a wide range of Gram-positive and some Gram-negative bacteria. It is particularly effective against strains that are resistant to other antibiotics due to its unique structural modifications.
- Pharmacokinetics : The compound has a relatively short half-life, similar to other tetracyclines, which necessitates multiple dosing for sustained therapeutic effects. Its bioavailability and distribution in tissues also influence its effectiveness in treating infections .
- Resistance Mechanisms : Bacterial resistance to tetracyclines, including 4-MDT, often arises from efflux pumps and ribosomal protection proteins. Understanding these mechanisms is essential for developing strategies to mitigate resistance .
Case Studies
- Tetracycline-Induced Psychosis : A notable case involved a patient treated with tetracycline for periodontal prophylaxis who developed psychotic symptoms. This case highlights the need for vigilance regarding side effects associated with tetracycline derivatives, including 4-MDT, especially in patients with pre-existing psychiatric conditions .
- Aquaculture Applications : In aquaculture, tetracyclines like 4-MDT are used to prevent bacterial infections in fish. Studies have shown that these antibiotics can modify microbial communities in aquatic environments, impacting overall ecosystem health .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of aminomethylcyclines (AMCs), including 4-MDT. These studies indicate that modifications to the tetracycline structure can enhance antimicrobial potency and reduce resistance development. For instance, specific substitutions at the C7 position have been linked to increased activity against resistant bacterial strains .
Table: Comparative Efficacy of Tetracyclines
Compound Name | Spectrum of Activity | Half-Life | Clinical Uses |
---|---|---|---|
4-Monodesmethyl Tetracycline | Broad spectrum (Gram-positive & some Gram-negative) | Short (~6-8 hours) | Bacterial infections, aquaculture |
Doxycycline | Broad spectrum | Intermediate (12 hours) | Respiratory infections, acne treatment |
Minocycline | Broad spectrum | Short (~6-8 hours) | Acne, respiratory tract infections |
Eravacycline | Narrow spectrum | Long (>16 hours) | Complicated intra-abdominal infections |
Properties
CAS No. |
267244-12-2 |
---|---|
Molecular Formula |
C21H22N2O8 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-1,6,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O8/c1-20(30)7-4-3-5-10(24)11(7)15(25)12-8(20)6-9-14(23-2)16(26)13(19(22)29)18(28)21(9,31)17(12)27/h3-5,8-9,14,23-25,28,30-31H,6H2,1-2H3,(H2,22,29)/t8-,9-,14-,20+,21-/m0/s1 |
InChI Key |
ZCCFIIVCKYRLRU-SEWKDGPHSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O |
Origin of Product |
United States |
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